Methyl 2,5-dibromo-4-methylbenzoate
Overview
Description
Methyl 2,5-dibromo-4-methylbenzoate is an organic compound with a molecular formula of C9H7Br2O2. It is a colorless crystalline solid that is insoluble in water and is used in a variety of applications. It is a reagent used in the synthesis of organic compounds and has been studied for its potential applications in the medical field.
Scientific Research Applications
Synthesis of Novel Derivatives
Methyl 2,5-dibromo-4-methylbenzoate is used in the synthesis of novel chemical derivatives. Gauna, Cobice, and Awruch (2008) developed a method to synthesize alkyl 4,5-dibromo-2-methylbenzoate derivatives from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene. This process highlights the versatility of methyl 2,5-dibromo-4-methylbenzoate in producing various esters, particularly primary ether derivatives (Gauna, Cobice, & Awruch, 2008).
Role in Ugi/Deprotection + Activation/Cyclization Synthesis
Ji, Yi, and Cai (2014) reported the use of 2-isocyanophenyl 4-methylbenzoate as a convertible isocyanide for the synthesis of 2,5-diketopiperazine derivatives. This procedure demonstrates the compound's potential in facilitating complex organic syntheses while maintaining good functional group tolerance (Ji, Yi, & Cai, 2014).
Analysis of Crystal Structure
Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, a related compound, to understand its crystal structure and intermolecular interactions. They used X-ray crystallography and computational calculations to analyze the crystal packing and molecular interactions, which is vital for understanding the physical properties of similar compounds like methyl 2,5-dibromo-4-methylbenzoate (Sharfalddin et al., 2020).
Applications in Polymer Science
Fei Li et al. (2015) synthesized a thiazole-based conjugated polymer by polymerizing 4,7-dibromo-2-methylbenzo[d]thiazole, which is structurally related to methyl 2,5-dibromo-4-methylbenzoate. This polymer demonstrated potential as a fluorescence sensor and colorimetric sensor for detecting heavy metal ions like Hg2+ and Ag+, showcasing the applicability of related compounds in advanced material sciences (Fei Li et al., 2015).
Safety And Hazards
The safety data sheet for “Methyl 3,5-dibromo-4-methylbenzoate” indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
properties
IUPAC Name |
methyl 2,5-dibromo-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITCLLVCMAMAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649911 | |
Record name | Methyl 2,5-dibromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dibromo-4-methylbenzoate | |
CAS RN |
245549-92-2 | |
Record name | Methyl 2,5-dibromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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